2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
Overview
Description
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H11N3O2·HCl and a molecular weight of 241.68 g/mol. This compound is known for its unique structure, which includes a pyrrolopyridine ring system, making it a valuable intermediate in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Substitution Reaction: The pyrrolopyridine ring undergoes a nucleophilic substitution reaction with an appropriate amino acid derivative.
Acidification: The resulting product is then acidified to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The pyrrolopyridine ring can be reduced to form a simpler derivative.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Reduced pyrrolopyridine derivatives
Substitution: Various substituted pyrrolopyridine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)alanine
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid dihydrochloride
Uniqueness: 2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. Its pyrrolopyridine ring system and amino acid derivative make it particularly valuable in various applications.
Properties
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXVDUJDVDTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078566-95-6 | |
Record name | 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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